molecular formula C11H14ClN B8586712 1-Benzyl-3-(chloromethyl)azetidine

1-Benzyl-3-(chloromethyl)azetidine

Cat. No.: B8586712
M. Wt: 195.69 g/mol
InChI Key: KCFXLBOPJZHKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(chloromethyl)azetidine is a useful research compound. Its molecular formula is C11H14ClN and its molecular weight is 195.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

1-benzyl-3-(chloromethyl)azetidine

InChI

InChI=1S/C11H14ClN/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

KCFXLBOPJZHKGF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

59 g of benzylamine was added drop-by-drop over two hours to a stirred, refluxing mixture of 103 g of 1A, 50 ml of water and 200 ml of 100°/120° C. petroleum ether, under nitrogen, at 80° C., the pH of the mixture being maintained at 7-7.5. A solution of 40 g of sodium hydroxide in 60 ml of water was then added slowly to the stirred, refluxing mixture, at a rate sufficient to maintain the pH of the mixture at about 8. The resulting mixture was cooled and the aqueous phase was removed. The organic phase was washed with water, the solvent was evaporated under reduced pressure, and the residue was distilled in a wiped-film evaporator to give 1, as a colorless oil, b.p.: 80° C., 0.01 Torr.
Quantity
59 g
Type
reactant
Reaction Step One
Name
1A
Quantity
103 g
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.